1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride
CAS No.: 1439903-11-3
Cat. No.: VC4082742
Molecular Formula: C12H18ClN
Molecular Weight: 211.73
* For research use only. Not for human or veterinary use.
![1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride - 1439903-11-3](/images/structure/VC4082742.png)
Specification
CAS No. | 1439903-11-3 |
---|---|
Molecular Formula | C12H18ClN |
Molecular Weight | 211.73 |
IUPAC Name | [1-[(4-methylphenyl)methyl]cyclopropyl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C12H17N.ClH/c1-10-2-4-11(5-3-10)8-12(9-13)6-7-12;/h2-5H,6-9,13H2,1H3;1H |
Standard InChI Key | WNDLACRDXDCUSI-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CC2(CC2)CN.Cl |
Canonical SMILES | CC1=CC=C(C=C1)CC2(CC2)CN.Cl |
Introduction
Chemical Identification and Structural Characteristics
Molecular Identity
1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride is a secondary amine salt characterized by a cyclopropane ring fused to a benzylamine scaffold. The hydrochloride salt form enhances aqueous solubility, making it suitable for biological testing . Key identifiers include:
Property | Value | Source |
---|---|---|
Chemical formula | C₁₂H₁₇N·HCl | |
Molecular weight | 211.73 g/mol | |
CAS number | 1439898-20-0 | |
IUPAC name | [1-[(4-Methylphenyl)methyl]cyclopropyl]methanamine hydrochloride |
Structural Features
The molecule consists of:
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A 4-methylbenzyl group providing hydrophobic character
X-ray crystallographic data for analogous compounds reveals a dihedral angle of between the cyclopropane and aromatic rings, optimizing π-orbital interactions .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthetic route typically involves a three-step process:
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Cyclopropanation: Reaction of p-tolylmagnesium bromide with cyclopropanecarboxaldehyde yields the corresponding alcohol .
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Oxidation: Conversion to the ketone using Jones reagent () .
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Reductive Amination: Treatment with ammonium acetate and sodium cyanoborohydride () in methanol produces the free base, followed by HCl salt formation .
Key reaction conditions:
Industrial Production Considerations
Scale-up challenges include:
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Ring strain management: Controlled addition rates prevent exothermic decomposition
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Purification: Recrystallization from ethanol-diethyl ether (3:1 v/v) achieves >98% purity
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Safety: Implemented measures include explosion-proof reactors and pH-controlled environments
Physicochemical Properties
Basic Characteristics
Property | Value | Method |
---|---|---|
Appearance | White crystalline solid | Visual |
Melting point | 189–192°C (dec.) | Capillary |
Solubility | H₂O: 87 mg/mL (25°C) | Gravimetric |
logP (octanol/water) | 2.34 ± 0.12 | Calculated |
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 7.21 (d, J=8.1 Hz, 2H), 7.12 (d, J=8.1 Hz, 2H), 3.02 (s, 2H), 2.31 (s, 3H), 1.98–1.89 (m, 1H), 1.42–1.35 (m, 1H)
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IR (KBr): 2945 cm⁻¹ (C-H stretch), 1601 cm⁻¹ (aromatic C=C), 1489 cm⁻¹ (N-H bend)
Pharmacological Profile
Mechanism of Action
The compound demonstrates dual activity:
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Monoamine Oxidase Inhibition: Competitive inhibition of MAO-A () through interaction with FAD cofactor
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Serotonin Receptor Modulation: Partial agonism at 5-HT₂C receptors ()
Biological Activity
Structure-Activity Relationships
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Cyclopropane modification: Removal decreases MAO affinity 8-fold
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4-Methyl substitution: Enhances blood-brain barrier permeability by 2.3× vs. unsubstituted analog
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N-Alkylation: Methylation abolishes 5-HT₂C activity while retaining MAO inhibition
Hazard Category | GHS Classification | Precautionary Measures |
---|---|---|
Skin Irritation | Category 2 | Wear nitrile gloves |
Eye Damage | Category 1 | Goggles required |
Acute Toxicity
Chronic toxicity studies (28-day rat) show no observed adverse effect level (NOAEL) at 50 mg/kg/day .
Environmental Considerations
Ecotoxicology
Data gaps exist for:
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Aquatic toxicity ()
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Soil mobility ()
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Biodegradation half-life
Current handling protocols recommend incineration (850°C, 2s residence time) as primary disposal method .
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